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Compound of Interest

Compound Name: VU 0365114

Cat. No.: B15620989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule VU 0365114,

detailing its chemical properties, dual mechanisms of action, and relevant experimental

protocols. Initially developed as a positive allosteric modulator of the M5 muscarinic

acetylcholine receptor, recent research has repositioned VU 0365114 as a potent microtubule-

destabilizing agent with significant anti-cancer potential.

Core Compound Data
The fundamental chemical and registration data for VU 0365114 are summarized below,

providing a quick reference for researchers.

Parameter Value

CAS Number 1208222-39-2

Molecular Weight 397.35 g/mol

Molecular Formula C₂₂H₁₄F₃NO₃

Mechanism of Action 1: M5 Muscarinic Receptor
Positive Allosteric Modulator
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VU 0365114 was first identified as a selective positive allosteric modulator (PAM) of the M5

muscarinic acetylcholine receptor (mAChR). As a PAM, it does not activate the receptor directly

but enhances the response of the receptor to its endogenous ligand, acetylcholine. This

modulation is highly selective for the M5 subtype, with an EC₅₀ of 2.7 µM, showing over 30-fold

selectivity against M1, M2, M3, and M4 receptors.

The M5 receptor is a Gq protein-coupled receptor (GPCR). Its activation by acetylcholine

initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn

leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event.

VU 0365114 potentiates this acetylcholine-induced calcium mobilization.

Signaling Pathway: M5 Receptor Positive Allosteric
Modulation
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Caption: M5 receptor signaling pathway modulated by VU 0365114.

Experimental Protocol: FLIPR Calcium Mobilization
Assay
This protocol outlines the methodology to assess the positive allosteric modulation of the M5

receptor by VU 0365114 using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic

receptor in appropriate growth medium.

Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density

that will result in a confluent monolayer on the day of the assay.

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or a no-wash

calcium assay kit) according to the manufacturer's instructions. An anion-exchange protein

inhibitor like probenecid may be required for some cell lines to prevent dye extrusion.

Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.

3. Compound Preparation:

Prepare a stock solution of VU 0365114 in DMSO.

Perform serial dilutions of VU 0365114 in an appropriate assay buffer to achieve the desired

final concentrations for testing.

Prepare a solution of the M5 receptor agonist, acetylcholine, at a concentration that elicits a

submaximal response (EC₂₀).

4. FLIPR Assay Execution:

Place the cell plate and the compound plate into the FLIPR instrument.

Set the instrument to monitor fluorescence changes over time.

Program the instrument to first add the VU 0365114 solution (or vehicle control) to the cells

and incubate for a short period.

Subsequently, add the EC₂₀ concentration of acetylcholine to stimulate the M5 receptors.
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Record the fluorescence intensity before and after the addition of the compounds.

5. Data Analysis:

The increase in fluorescence intensity corresponds to the increase in intracellular calcium

concentration.

The response in the presence of VU 0365114 is compared to the response with

acetylcholine alone. A potentiation of the acetylcholine-induced calcium signal indicates

positive allosteric modulation.

Dose-response curves can be generated to determine the EC₅₀ of VU 0365114's modulatory

effect.

Mechanism of Action 2: Microtubule-Destabilizing
Agent
More recent research has uncovered a novel mechanism of action for VU 0365114 as a

microtubule-destabilizing agent, a property independent of its M5 receptor activity. This

discovery has repositioned VU 0365114 as a potential anti-cancer therapeutic.

VU 0365114 inhibits the polymerization of tubulin, the protein subunit of microtubules.

Microtubules are essential for various cellular processes, including the formation of the mitotic

spindle during cell division. By disrupting microtubule dynamics, VU 0365114 induces cell cycle

arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer

cells. A significant advantage of this compound is its ability to overcome multidrug resistance,

as it is not a substrate for P-glycoprotein and other drug efflux pumps.

Signaling Pathway: Microtubule Destabilization Leading
to Apoptosis
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Caption: VU 0365114-induced microtubule destabilization pathway.
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Experimental Protocol: In Vitro Tubulin Polymerization
Assay
This protocol describes how to measure the effect of VU 0365114 on the polymerization of

purified tubulin.

1. Reagent Preparation:

Reconstitute lyophilized purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM

PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

Prepare a GTP stock solution.

Prepare a range of concentrations of VU 0365114 and control compounds (e.g., paclitaxel as

a polymerization promoter, colchicine as a polymerization inhibitor) in the assay buffer.

2. Assay Procedure:

Pre-warm a UV-transparent 96-well plate to 37°C in a temperature-controlled

spectrophotometer.

Add the desired concentrations of VU 0365114 or control compounds to the wells.

To initiate the polymerization reaction, add the tubulin and GTP solution to each well.

Immediately begin monitoring the change in absorbance at 340 nm every minute for at least

60 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin

(microtubules).

3. Data Analysis:

Plot the absorbance at 340 nm versus time for each concentration of VU 0365114 and the

controls.

A decrease in the rate and extent of the absorbance increase compared to the vehicle

control indicates inhibition of tubulin polymerization.
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The IC₅₀ value, the concentration of VU 0365114 that inhibits tubulin polymerization by 50%,

can be calculated from the dose-response curve.

Summary and Future Directions
VU 0365114 is a versatile small molecule with two distinct and well-characterized mechanisms

of action. Its high selectivity as an M5 receptor PAM makes it a valuable tool for studying the

physiological roles of this receptor subtype. Furthermore, its recently identified role as a

microtubule-destabilizing agent, particularly its efficacy against multidrug-resistant cancer cells,

opens up exciting new avenues for its development as a novel anti-cancer therapeutic. Further

research is warranted to fully elucidate its potential in both neuroscience and oncology.

To cite this document: BenchChem. [In-Depth Technical Guide to VU 0365114: A Dual-
Mechanism Small Molecule]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620989#vu-0365114-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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